4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
説明
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-3-29-20-11-9-15(13-17(20)23)31(27,28)24-14-8-10-19-16(12-14)22(26)25(2)18-6-4-5-7-21(18)30-19/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBAFYTWXCFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo oxazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the ethoxy and fluoro groups: These substituents can be introduced via nucleophilic substitution reactions using ethoxy and fluoro reagents.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Research Findings and Gaps
- Synthetic Challenges : Introducing the ethoxy group requires selective etherification, which may lower yield compared to the fluoro analog’s straightforward synthesis .
- Biological Data: No direct activity data for the target compound is available. However, analogs like sulfentrazone show IC50 values in the nanomolar range for target enzymes, suggesting the ethoxy-fluoro variant warrants similar evaluation.
生物活性
The compound 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Ethoxy group : Contributes to the lipophilicity of the molecule.
- Fluoro substituent : Enhances biological activity through electronic effects.
- Dibenzo[b,f][1,4]oxazepin core : Known for various pharmacological activities.
Biological Activity Overview
Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit a range of biological activities including antiviral and antibacterial effects.
Antiviral Activity
Recent studies have shown that compounds with similar structures possess significant antiviral properties. For example, certain derivatives have been evaluated for their efficacy against various viruses, demonstrating mechanisms such as inhibition of viral replication and interference with viral protein synthesis.
| Compound | Virus Targeted | Mechanism of Action | EC50 (μM) |
|---|---|---|---|
| 15a | Influenza A/H1N1 | NA inhibition | 17.4 |
| 15g | Influenza A/H3N2 | NA inhibition | 21.1 |
| 15j | Influenza B | NA inhibition | 19.0 |
These compounds were noted for having half-maximal effective concentrations (EC50) below 20 µM, indicating potent antiviral activity without significant cytotoxicity at higher concentrations .
The proposed mechanisms by which the compound may exert its biological effects include:
- Inhibition of Viral Neuraminidase (NA) : This enzyme is crucial for the release of new viral particles from infected cells. Inhibition leads to reduced viral spread.
- Interference with Viral Entry : Some studies suggest that structural components can block viral entry into host cells, thereby preventing infection.
- Modulation of Host Immune Response : Certain compounds may enhance the host's immune response against viral infections.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Influenza Virus Study : A study assessing the antiviral efficacy of a series of dibenzo derivatives found that those with fluorinated substituents exhibited enhanced activity against influenza viruses due to their ability to inhibit NA effectively .
- Broad-Spectrum Antiviral Activity : Another investigation into structurally related compounds revealed promising results against multiple strains of viruses, including coronaviruses and rhinoviruses. The study emphasized the importance of structural modifications in enhancing bioactivity .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions where solvent choice (e.g., dimethylformamide or pyridine), temperature (typically 60–120°C), and reaction time (12–48 hours) significantly impact yield and purity. For example, controlled stepwise addition of sulfonamide groups to the dibenzo[b,f][1,4]oxazepine core requires anhydrous conditions to prevent hydrolysis . Post-synthesis purification via recrystallization or chromatography (HPLC) is essential to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., ethoxy, fluoro groups) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₃H₂₀FN₂O₅S, theoretical 471.11 g/mol).
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation, particularly the orientation of the sulfonamide group relative to the oxazepine ring .
Q. What preliminary biological screening assays are recommended?
Begin with in vitro assays targeting the compound’s hypothesized mechanisms:
- Enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric assays .
- Antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative strains) .
- Cytotoxicity profiling (MTT assay on human cell lines) to establish baseline safety .
Advanced Research Questions
Q. How can substituent modifications (e.g., fluoro vs. chloro) alter biological activity?
Comparative studies of analogs (e.g., 4-chloro vs. 3-fluoro derivatives) reveal that electronegative substituents enhance binding to hydrophobic enzyme pockets. For example, fluorination increases metabolic stability and bioavailability by reducing oxidative degradation . Computational docking (AutoDock Vina) can predict substituent effects on binding affinity to targets like COX-2 .
Q. How can contradictory data in biological assays be resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., pH, solvent DMSO concentration). Mitigation strategies:
- Dose-response validation across multiple replicates.
- Orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Meta-analysis of structural analogs to identify trends in activity cliffs .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- ADMET prediction (SwissADME) to estimate solubility (LogP ~3.2), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories .
Q. How can reaction scalability be improved without compromising yield?
Apply Design of Experiments (DoE) to optimize parameters:
- Central composite design to test temperature (80–100°C), catalyst loading (5–10 mol%), and solvent volume .
- Continuous flow chemistry for hazardous steps (e.g., sulfonamide coupling) to enhance safety and reproducibility .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for sulfonamide coupling to avoid byproducts .
- Data Interpretation : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., H-bond donors) with bioactivity .
- Advanced Characterization : Pair crystallography with DFT calculations (Gaussian 16) to model electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
